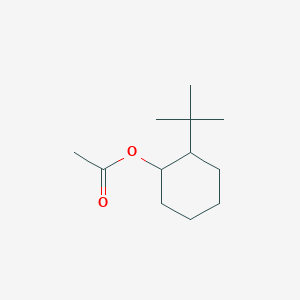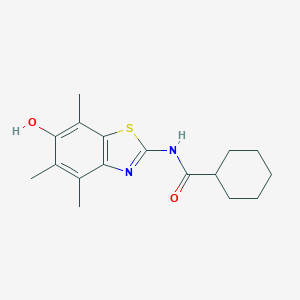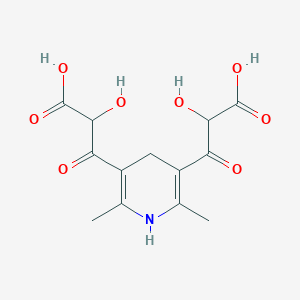
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multistep process involving the reaction of different reagents. The synthesis method has been optimized to produce high yields of the compound. The mechanism of action of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate has been extensively studied, and its biochemical and physiological effects have been investigated.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate involves its interaction with different proteins and enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the process of programmed cell death.
Biochemische Und Physiologische Effekte
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating caspase-3.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate in lab experiments include its high purity and stability. The compound can be easily synthesized in large quantities, and its purity can be easily determined through various analytical techniques. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures.
Zukünftige Richtungen
There are several future directions for the study of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate. One direction is to investigate its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Another direction is to explore its potential as a catalyst in various reactions. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for different applications. Finally, there is a need to investigate the potential toxicity of the compound and to develop appropriate safety measures for its handling.
In conclusion, 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate is a chemical compound that has potential applications in various fields. The synthesis method has been optimized to produce high yields of the compound, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound for different applications.
Synthesemethoden
The synthesis of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate involves the reaction of 2,6-dimethyl-3,5-pyridinedicarboxylic acid with hydroxyacetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The synthesis method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate has potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory and anti-cancer agent. In material science, it has been studied for its ability to form metal-organic frameworks (MOFs) with different metals. In catalysis, it has been explored for its potential as a catalyst in various reactions.
Eigenschaften
CAS-Nummer |
111254-08-1 |
|---|---|
Produktname |
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate |
Molekularformel |
C11H15NO7 |
Molekulargewicht |
313.26 g/mol |
IUPAC-Name |
3-[5-(2-carboxy-2-hydroxyacetyl)-2,6-dimethyl-1,4-dihydropyridin-3-yl]-2-hydroxy-3-oxopropanoic acid |
InChI |
InChI=1S/C13H15NO8/c1-4-6(8(15)10(17)12(19)20)3-7(5(2)14-4)9(16)11(18)13(21)22/h10-11,14,17-18H,3H2,1-2H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
TUNNMICAJUKEJM-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(=C(N1)C)C(=O)C(C(=O)O)O)C(=O)C(C(=O)O)O |
Kanonische SMILES |
CC1=C(CC(=C(N1)C)C(=O)C(C(=O)O)O)C(=O)C(C(=O)O)O |
Synonyme |
2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate 2,6-DMPDHA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





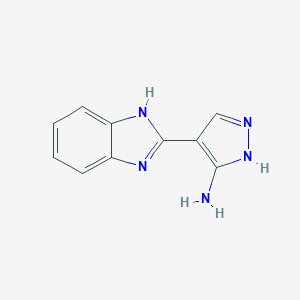
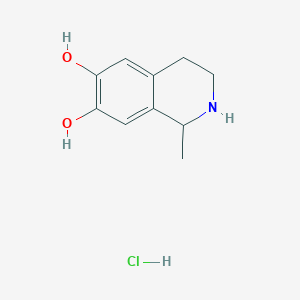
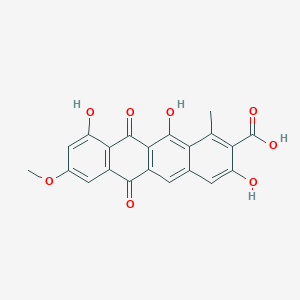
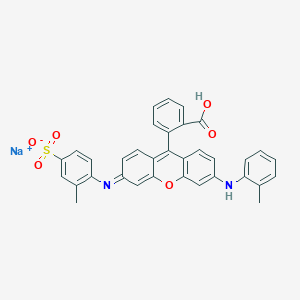
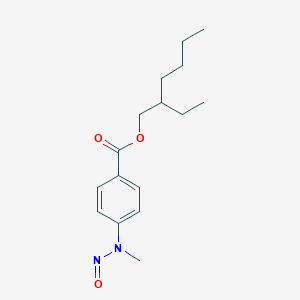
![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)
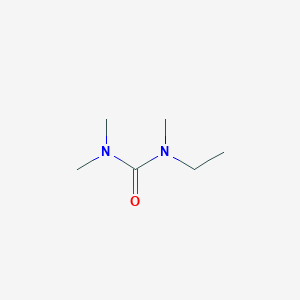
![(3R,5R)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazolidine](/img/structure/B37653.png)
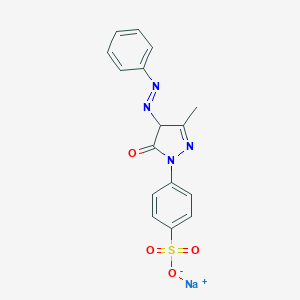
![Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B37657.png)
